4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole chemical structure and properties
4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole chemical structure and properties
An In-depth Technical Guide to 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities.[1] The introduction of a 4-nitro group and a 1-(3-phenoxypropyl) substituent creates a molecule with distinct physicochemical properties and significant potential for further functionalization. This document details its chemical structure, properties, a robust and logical synthetic pathway, anticipated spectral characteristics, and its potential applications, serving as a vital resource for researchers engaged in the exploration of novel pyrazole-based derivatives.
Chemical Identity and Core Structure
4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is characterized by a five-membered pyrazole ring, substituted at the C4 position with a nitro group and at the N1 position with a 3-phenoxypropyl chain. The nitro group acts as a strong electron-withdrawing group, influencing the electronics of the pyrazole ring, while the phenoxypropyl tail provides a lipophilic and flexible linker, a common feature in bioactive molecules.[2][3]
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 4-Nitro-1H-pyrazole (Intermediate)
Principle: This procedure utilizes a classic electrophilic aromatic substitution mechanism. The strong acid mixture generates the nitronium ion (NO₂⁺), a potent electrophile. Pyrazole, an electron-rich heterocycle, is susceptible to attack, with the C4 position being the most electronically favorable site for substitution. [4][5] Methodology:
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To a flask pre-cooled to 0°C in an ice-salt bath, add concentrated sulfuric acid (15 cm³).
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Slowly add pyrazole (8.5 g) to the sulfuric acid with continuous stirring.
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Carefully add cold concentrated nitric acid (18 cm³) dropwise, maintaining the temperature below 10°C.
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Once the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
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Cool the mixture to room temperature.
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Slowly pour the reaction mixture onto crushed ice (approx. 80 g).
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid sequentially with cold water and cold ethanol.
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Purify the crude product by recrystallization from toluene to yield 4-nitropyrazole as a white solid. [4]
Protocol 2: Synthesis of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
Principle: This step is a nucleophilic substitution reaction (S_N2). The N-H proton of the 4-nitropyrazole ring is acidic and can be readily deprotonated by a mild base (e.g., K₂CO₃) to form the pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-phenoxypropane, displacing the bromide leaving group to form the N-C bond. [6] Methodology:
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In a round-bottom flask, dissolve 4-nitro-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.
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Add 1-bromo-3-phenoxypropane (1.1 equivalents) to the suspension.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.
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Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the final compound.
Anticipated Spectral Data
While experimental spectra for this specific molecule are not published, its spectral characteristics can be reliably predicted based on its constituent functional groups and data from analogous structures. [7][8][9]This information is invaluable for the characterization and quality control of the synthesized compound.
Table 4: Predicted Spectral Characteristics
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Pyrazole H3, H5 | δ 8.0 - 8.5 ppm (singlets) | Deshielded by the electron-withdrawing nitro group and adjacent nitrogen atoms. |
| Propyl -OCH₂- | δ 4.1 - 4.3 ppm (triplet) | Adjacent to the electron-withdrawing oxygen atom. | |
| Propyl -NCH₂- | δ 4.4 - 4.6 ppm (triplet) | Adjacent to the pyrazole ring nitrogen. | |
| Propyl -CH₂- | δ 2.2 - 2.5 ppm (quintet) | Methylene group situated between two other methylenes. | |
| Phenyl H | δ 6.9 - 7.4 ppm (multiplets) | Typical aromatic region for a phenoxy group. | |
| ¹³C NMR | Pyrazole C4-NO₂ | δ 135 - 145 ppm | Carbon atom directly attached to the nitro group. |
| Pyrazole C3, C5 | δ 125 - 135 ppm | Pyrazole ring carbons. | |
| Propyl -OCH₂- | δ 65 - 70 ppm | Aliphatic carbon attached to oxygen. | |
| Propyl -NCH₂- | δ 48 - 52 ppm | Aliphatic carbon attached to nitrogen. | |
| Propyl -CH₂- | δ 28 - 32 ppm | Central aliphatic carbon. | |
| Mass Spec. | Molecular Ion (M+) | m/z = 247 | Corresponds to the molecular weight of the compound. |
| Fragments | [M-NO₂]+ (m/z 201), [C₆H₅O]+ (m/z 93) | Common fragmentation patterns include loss of the nitro group and cleavage of the ether bond. | |
| IR Spec. | N-O stretch (asym) | 1520 - 1560 cm⁻¹ | Characteristic strong absorption for a nitro group. |
| N-O stretch (sym) | 1340 - 1380 cm⁻¹ | Characteristic strong absorption for a nitro group. | |
| C-O-C stretch | 1200 - 1250 cm⁻¹ | Characteristic for the aryl-alkyl ether linkage. | |
| Ar C-H stretch | > 3000 cm⁻¹ | Aromatic C-H vibrations. |
| | Alkyl C-H stretch | < 3000 cm⁻¹ | Aliphatic C-H vibrations. |
Potential Applications and Biological Context
The molecular architecture of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole suggests significant potential in several areas of chemical and biological research.
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Medicinal Chemistry Scaffold: The pyrazole core is a "privileged structure" in drug discovery, forming the basis for drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties. [10][11][12]The phenoxypropyl linker has been successfully incorporated into ligands for various receptors, including opioid receptors, indicating its utility in achieving desired pharmacokinetic profiles. [2]* Intermediate for Further Synthesis: The 4-nitro group is a versatile chemical handle. Its reduction to a 4-amino group is a straightforward chemical transformation that opens up a vast array of possibilities for further derivatization via amide bond formation, sulfonylation, or diazotization reactions. This makes the title compound an excellent starting material for building libraries of novel compounds for high-throughput screening.
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Materials Science: Nitrated heterocyclic compounds are extensively studied as energetic materials. [6]While this specific molecule may not be a primary explosive, its synthesis and characterization contribute to the broader understanding of the thermal stability and decomposition of nitropyrazole derivatives. [4]
Safety and Handling
No specific toxicological data exists for 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole. Therefore, safety precautions should be based on the known hazards of its precursor, 4-nitro-1H-pyrazole.
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GHS Hazard Statements: Based on data for 4-nitro-1H-pyrazole, the compound should be considered:
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C) place away from incompatible materials. [13]
Conclusion
4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is a well-defined chemical entity with significant, untapped potential. Its structure combines the biologically validated pyrazole core with a versatile nitro functional group and a pharmacologically relevant linker. The synthetic route proposed herein is logical, high-yielding, and relies on fundamental organic chemistry principles, making the compound readily accessible for research purposes. Future investigations should focus on the reduction of the nitro group to explore subsequent derivatization and the systematic evaluation of its biological activity across various therapeutic areas, from oncology to infectious diseases. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this promising molecule into their discovery and development programs.
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